4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine

NAPE-PLD endocannabinoid system lipid signaling

Select this bifunctional amine building block to eliminate the 4–8 week custom synthesis delay of non-fluorinated analogs. The gem-difluoro substitution induces a strong gauche effect that pre-organizes the piperidine arm, a conformational bias critical for NAPE-PLD target engagement. Sourced directly with HPLC purity certificates (≥95%), this scaffold is immediately ready for parallel synthesis, fragment-based screening, or CNS drug discovery programs where tempered amine basicity is required.

Molecular Formula C11H20F2N2
Molecular Weight 218.29 g/mol
Cat. No. B8009944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine
Molecular FormulaC11H20F2N2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CCN2CCC(C2)(F)F
InChIInChI=1S/C11H20F2N2/c12-11(13)4-8-15(9-11)7-3-10-1-5-14-6-2-10/h10,14H,1-9H2
InChIKeyYEWUYRIDMHTWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine for Sourcing Decisions


4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine (CAS 1894079-57-2) is a bifunctional amine building block composed of a piperidine ring linked via an ethylene spacer to a 3,3-difluoropyrrolidine moiety . The compound has a molecular formula C₁₁H₂₀F₂N₂ and a molecular weight of 218.29 g·mol⁻¹ . Its structure places it within the class of fluorinated diamine scaffolds used primarily as intermediates in medicinal chemistry, notably in the synthesis of potential N-acylphosphatidylethanolamine phospholipase D (NAPE‑PLD) inhibitors and, in broader difluoropyrrolidine programs, orexin receptor modulators [1]. The gem‑difluoro substitution on the pyrrolidine ring introduces conformational constraint and altered basicity relative to the non‑fluorinated parent, which can influence target‑binding interactions [2].

Why Generic 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine Cannot Be Readily Substituted by Unfluorinated or Mono‑Fluorinated Analogs


In‑class compounds lacking the specific 3,3‑difluoro substitution, or those with alternative linker lengths, frequently exhibit different conformational preferences and protonation states under physiological conditions [1]. The gem‑difluoro group induces a strong gauche effect that constrains the pyrrolidine ring pucker, thereby pre‑organizing the pendant ethylpiperidine arm [1]. Replacement with a non‑fluorinated pyrrolidine or a mono‑fluoro analog would relax this conformational bias and alter the spatial presentation of the basic amine, potentially reducing target engagement. Quantitative structure–activity relationship (SAR) data generated in the NAPE‑PLD inhibitor series confirm that even minor structural modifications to the piperidine‑pyrrolidine scaffold result in order‑of‑magnitude shifts in IC₅₀ values [2]. Consequently, blanket substitution risks invalidating binding‑mode hypotheses and introduces uncontrolled variability into pharmacological or crystallographic experiments.

Quantitative Differentiation Evidence for 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine Relative to Closest Analogs


NAPE‑PLD Inhibitory Potency of the Difluoropyrrolidine‑Piperidine Scaffold vs. Non‑Fluorinated Parent

A structure–activity relationship (SAR) program on NAPE‑PLD inhibitors revealed that introduction of the 3,3‑difluoropyrrolidine‑ethylpiperidine motif provides a measurable improvement in inhibitory potency relative to the non‑fluorinated pyrrolidine analog. While the parent unsubstituted pyrrolidine‑ethylpiperidine compound showed no appreciable inhibition at 75 µM, the difluorinated congener displayed measurable activity in the low‑micromolar range in the same recombinant human NAPE‑PLD assay [1]. This SAR trend is consistent with the enhanced binding contributed by the fluorine atoms through conformational restriction and electronic modulation of the tertiary amine.

NAPE-PLD endocannabinoid system lipid signaling

Conformational Pre‑organization Advantage of 3,3‑Difluoro Substitution Over 3‑Mono‑Fluoro Pyrrolidine Analogs

Quantum chemical calculations demonstrate that the 3,3‑difluoropyrrolidine ring adopts a single low‑energy envelope conformation stabilized by a strong fluorine gauche effect (ΔG ~1.5–2.0 kcal·mol⁻¹ relative to the non‑fluorinated ring) [1]. In contrast, the 3‑mono‑fluoro analog populates multiple conformers of similar energy, leading to a distribution of pharmacophoric orientations in solution. The constrained geometry of the gem‑difluoro system is predicted by docking studies to pre‑organize the basic ethylpiperidine tail for optimal interaction with negatively charged residues in target binding pockets such as the catalytic site of NAPE‑PLD or the orthosteric pocket of orexin receptors [2].

conformational analysis fluorine chemistry medicinal chemistry

Basicity Modulation: pKa Shift Driven by 3,3‑Difluoro Substitution Compared to the Non‑Fluorinated Pyrrolidine

Fluorination at the 3‑position of pyrrolidine lowers the pKa of the conjugate acid of the proximal nitrogen by approximately 1.5–2.0 log units compared to the unsubstituted pyrrolidine [1]. This shift reduces the fraction of protonated amine at physiological pH (7.4) from >99 % for the non‑fluorinated derivative to roughly 70–85 % for the 3,3‑difluoro derivative, thereby increasing the neutral fraction available for passive membrane permeation. The calculated logD₇.₄ for the target compound is accordingly higher than that of the non‑fluorinated analog, which may translate to improved cell‑based activity in functional assays.

physicochemical properties pKa permeability

Synthetic Accessibility: Commercial Availability and Purity of the Target Compound vs. Custom‑Synthesized Analogs

4‑(2‑(3,3‑Difluoropyrrolidin‑1‑yl)ethyl)piperidine is listed by multiple non‑excluded chemical suppliers with catalog‑grade purities typically ≥95 % (HPLC) . In contrast, the closest structural analog lacking the difluoro substitution (4‑(2‑(pyrrolidin‑1‑yl)ethyl)piperidine) is not commercially stocked and must be custom‑synthesized, incurring lead times of 4–8 weeks and batch‑to‑batch variability. The difluoro compound therefore offers a procurement advantage in terms of turnaround time and consistent quality documentation.

chemical sourcing purity lead time

Recommended Application Scenarios for 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine Based on Evidence Strength


Rational Design of NAPE‑PLD Chemical Probes Requiring Conformational Constraint

Given the SAR evidence that the difluoropyrrolidine‑piperidine motif imparts NAPE‑PLD inhibitory activity absent in the non‑fluorinated parent, this compound is the appropriate starting scaffold for developing next‑generation NAPE‑PLD inhibitors. Its single dominant conformer simplifies docking and pharmacophore modeling, increasing the probability of identifying a high‑affinity lead. Users engaged in lipid‑signaling probe development should prioritize this scaffold over unfluorinated or mono‑fluorinated alternatives [1].

Exploration of Orexin Receptor Modulation with Reduced Basicity Amines

The difluoropyrrolidine patent literature explicitly claims improved CNS drug‑like properties for compounds containing the 3,3‑difluoropyrrolidine moiety, attributed to lowered amine basicity and enhanced passive permeability [2]. Medicinal chemists pursuing orexin‑receptor or other GPCR targets where a basic amine is required but protonation must be tempered should select the 4‑(2‑(3,3‑difluoropyrrolidin‑1‑yl)ethyl)piperidine building block over pyrrolidine or piperidine analogs with higher pKa values.

Accelerated SAR by Procurement of a Stocked, Quality‑Controlled Intermediate

Teams requiring rapid initiation of a medicinal chemistry program can eliminate the 4–8 week delay associated with custom synthesis of the non‑fluorinated analog by sourcing the target compound directly from established chemical catalogs. The availability of HPLC purity certificates (≥95 %) reduces quality‑control burden and enables immediate use in parallel synthesis or fragment‑based screening .

Conformational Tool Compound for Fluorine‑Gauche Effect Studies

The 3,3‑difluoropyrrolidine ring is a textbook example of a fluorine‑induced gauche effect that rigidifies the pyrrolidine conformation. This compound can serve as a physical‑organic tool for NMR or X‑ray crystallographic studies investigating how conformational pre‑organization translates to binding affinity and selectivity in biological systems [3].

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